4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid
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Overview
Description
4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C7H6BrF2NO2 and a molecular weight of 254.03 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a pyrrole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require a catalytic ruthenium complex and an alkali metal base to facilitate the formation of the pyrrole structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoroethyl group can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrole derivatives .
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethyl groups can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid include:
Ethyl 4-bromopyrrole-2-carboxylate: This compound has a similar pyrrole structure but with an ethyl ester group instead of the difluoroethyl group.
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: This compound has a methyl group instead of the difluoroethyl group, making it less fluorinated.
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid: This compound has a pyrazole ring instead of a pyrrole ring, providing different chemical properties.
Properties
Molecular Formula |
C7H6BrF2NO2 |
---|---|
Molecular Weight |
254.03 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrF2NO2/c8-4-1-5(7(12)13)11(2-4)3-6(9)10/h1-2,6H,3H2,(H,12,13) |
InChI Key |
ZZMFKJZYCQUVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1Br)CC(F)F)C(=O)O |
Origin of Product |
United States |
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